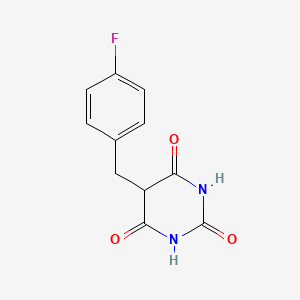
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. EPU is a urea derivative that has shown promising results in various studies due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to affect various cellular processes. In cancer cells, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and eventually cell death. In inflammation, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In fungi, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea disrupts the cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and decrease angiogenesis. In inflammation, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. In fungi, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to disrupt the cell membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea also has some limitations, including its high cost and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea. In medicine, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has shown promising results as a potential treatment for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in humans. In agriculture, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has shown potential as a herbicide and insecticide. Further studies are needed to determine the efficacy and safety of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in different crops and pests.
Conclusion
In conclusion, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is a urea derivative that has shown promising results in various studies due to its unique properties. N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has potential applications in the field of medicine and agriculture. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in humans and the efficacy and safety of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in different crops and pests.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 2-ethylphenyl isocyanate with 6-methyl-2-pyridinylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is crucial for its use in scientific research, as impurities can affect the results of experiments.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have antitumor, anti-inflammatory, and antifungal properties. In agriculture, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential use as a herbicide and insecticide.
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-12-8-4-5-9-13(12)17-15(19)18-14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSONCDHCLOFQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)

![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)
![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402662.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)
![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)
![3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5402710.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)